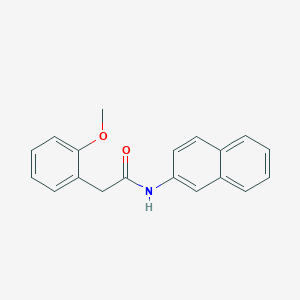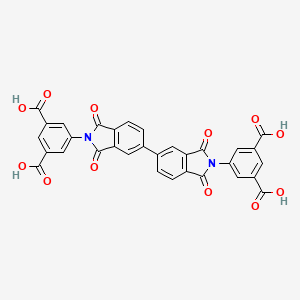![molecular formula C17H18N2O3 B5159501 N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B5159501.png)
N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide, also known as 2-PEF, is a synthetic compound that has been increasingly studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience. In
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide involves its ability to modulate the activity of certain neurotransmitter systems. Specifically, this compound has been shown to increase the release of dopamine and glutamate in the brain, which can lead to an increase in synaptic plasticity and neuroplasticity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the serotonin system.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. Specifically, this compound has been shown to increase the release of dopamine and glutamate in the brain, which can lead to an increase in synaptic plasticity and neuroplasticity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the serotonin system.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide in lab experiments is its ability to modulate the activity of certain neurotransmitter systems, which can be useful in studying various neurological disorders. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be useful in studying the mechanisms underlying these disorders. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its long-term effects and potential side effects.
Future Directions
There are several future directions for the study of N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the GABA and acetylcholine systems. Additionally, further studies are needed to determine the long-term effects and potential side effects of this compound. Finally, the development of more selective and potent derivatives of this compound may lead to the discovery of new therapeutic agents for various neurological disorders.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, particularly in the field of neuroscience. Its ability to modulate the activity of certain neurotransmitter systems and its anxiolytic and antidepressant effects make it a potentially useful tool for studying various neurological disorders. However, further studies are needed to determine its long-term effects and potential side effects.
Synthesis Methods
The synthesis of N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide involves the reaction of furan-2-carboxylic acid with N-phenylpyrrolidine-2,5-dione in the presence of a coupling agent and a base. This reaction yields this compound as a white solid with a melting point of 114-116°C. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide has been shown to have various scientific research applications, particularly in the field of neuroscience. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitter systems, such as the dopamine and glutamate systems, which are involved in various neurological disorders. Additionally, this compound has been shown to have potential applications in the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
N-(2-oxo-2-phenyl-1-pyrrolidin-1-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(13-7-2-1-3-8-13)16(19-10-4-5-11-19)18-17(21)14-9-6-12-22-14/h1-3,6-9,12,16H,4-5,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDMHWNZDILSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)

![1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)
![N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5159453.png)

![3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159468.png)
![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![1-(3-{(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5159477.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)

![2-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5159484.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5159487.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5159513.png)